Kanamycin A Sulfate

Antimycobacterial activity Tuberculosis MIC comparison

Kanamycin A Sulfate (64013-70-3) is the gold-standard selection marker for NptII/neo-transformed cells (50-200 µg/mL) and an indispensable substrate for aminoglycoside-modifying enzyme (AME) research. Unlike amikacin or gentamicin, its well-characterized susceptibility to AAC(6') acetyltransferases makes it essential for resistance mechanism studies and inhibitor screening. It remains a WHO-recommended comparator for MDR-TB susceptibility testing (median MIC 4 mg/L). High aqueous solubility (~125 mg/mL) and broad pH stability (2.2-10.0) ensure convenient stock preparation. Not effective against P. aeruginosa. ≥98% purity.

Molecular Formula C18H38N4O15S
Molecular Weight 582.6 g/mol
CAS No. 64013-70-3
Cat. No. B014929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKanamycin A Sulfate
CAS64013-70-3
Molecular FormulaC18H38N4O15S
Molecular Weight582.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O
InChIInChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1
InChIKeyOOYGSFOGFJDDHP-KMCOLRRFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kanamycin A Sulfate (CAS 64013-70-3) Technical Specification and Procurement Baseline


Kanamycin A Sulfate (CAS 64013-70-3) is a broad-spectrum aminoglycoside antibiotic belonging to the 4,6-disubstituted 2-deoxystreptamine subgroup [1]. It is commercially available as a water-soluble sulfate salt (molecular formula C18H36N4O11 · xH2SO4; MW approximately 582.58 g/mol for the monosulfate) [2]. The compound acts by binding to the bacterial 30S ribosomal subunit, specifically targeting the decoding A site of 16S rRNA, thereby inducing mRNA misreading and inhibiting protein synthesis [3]. Structurally, Kanamycin A serves as the parent scaffold from which the semisynthetic derivative amikacin was developed through 1-N-acylation with the L(−)-ε-amino-α-hydroxybutyryl side chain [4].

Why Kanamycin A Sulfate Cannot Be Directly Substituted with Other Aminoglycosides


Kanamycin A Sulfate cannot be simply interchanged with other aminoglycosides such as amikacin, gentamicin, or tobramycin due to substantial and quantifiable differences in three critical procurement-relevant dimensions: antimicrobial spectrum (particularly against Pseudomonas aeruginosa and Mycobacterium tuberculosis), susceptibility to enzymatic inactivation by aminoglycoside-modifying enzymes (AMEs), and toxicity profiles. While amikacin is a semisynthetic derivative of kanamycin A and shares the same core scaffold [1], the addition of the 1-N-aminohydroxybutyryl (AHBA) side chain confers protection against several AMEs, resulting in markedly lower MIC values against resistant strains [2]. Conversely, kanamycin A demonstrates comparable in vitro activity to gentamicin against wild-type Escherichia coli [3] but is substantially less active against P. aeruginosa [4]. Furthermore, kanamycin A sulfate exhibits a higher incidence of ototoxicity compared to gentamicin and tobramycin in clinical populations [5]. These quantitative differences have direct consequences for experimental design, clinical protocol adherence, and procurement decisions.

Quantitative Comparative Evidence for Kanamycin A Sulfate Selection vs. Analogs


Comparative Activity Against Mycobacterium tuberculosis: Kanamycin A vs. Amikacin

In a direct head-to-head comparison of 57 clinical Mycobacterium tuberculosis strains, kanamycin A sulfate demonstrated substantially lower inhibitory activity than amikacin at clinically relevant concentrations. At 2 mg/L, amikacin inhibited 84% of strains (48/57), whereas kanamycin inhibited only 9% of strains (5/57) (P < 0.05). The median MIC of kanamycin was 4 mg/L, compared to 2 mg/L for amikacin [1].

Antimycobacterial activity Tuberculosis MIC comparison

Comparative PK/PD Parameters: Kanamycin A vs. Amikacin and Gentamicin in Goats

In a comparative pharmacokinetic and pharmacodynamic study of five aminoglycosides administered intravenously to goats, kanamycin A sulfate exhibited the highest MIC90 value among all tested compounds. The MIC90 of kanamycin was the highest, whereas amikacin demonstrated the lowest MIC90 values. Consequently, the Cmax/MIC90 ratio—a key predictor of bactericidal efficacy—was lowest for kanamycin among the aminoglycosides evaluated [1].

Pharmacokinetics PK/PD Veterinary MIC90

Comparative Activity Against Pseudomonas aeruginosa: Kanamycin A vs. Tobramycin and Gentamicin

In a parallel in vitro comparison of four aminoglycosides against a panel of bacterial strains, kanamycin A sulfate demonstrated markedly lower activity against Pseudomonas aeruginosa compared to tobramycin, gentamicin, and sisomicin. The study noted that kanamycin exhibited the lowest overall activity among the four compounds tested, with particular weakness against Pseudomonas species [1]. Direct MIC data from a separate study against P. aeruginosa ATCC 27853 shows kanamycin A MIC >32 µg/mL, whereas tobramycin MIC ranges from 0.5-1 µg/mL [2].

Pseudomonas aeruginosa Antibacterial spectrum Gram-negative bacteria

Comparative Activity Against Wild-Type E. coli: Kanamycin A vs. Gentamicin

In a controlled disc diffusion study evaluating the comparative efficacy of kanamycin A sulfate and gentamicin against wild-type Escherichia coli, both antibiotics exhibited MIC values within the range of 6-30 µg/mL, with no statistically significant difference in inhibitory effectiveness (p > 0.05) [1]. This finding is corroborated by other studies showing overlapping MIC distributions for E. coli wild-type strains: kanamycin MICs typically range from 1-8 µg/mL, comparable to gentamicin MICs of 0.5-4 µg/mL for susceptible strains [2].

Escherichia coli MIC Antibacterial activity

Comparative Ototoxicity Incidence: Kanamycin A vs. Other Aminoglycosides

Among clinically used aminoglycosides, kanamycin A sulfate is associated with a higher incidence of cochlear ototoxicity compared to gentamicin and tobramycin. Reported incidence of ototoxicity (cochlear) is approximately 1.6% for kanamycin, compared to 0.5% for gentamicin and 0.4% for tobramycin [1]. In multidrug-resistant tuberculosis (MDR-TB) treatment populations receiving prolonged kanamycin therapy, the incidence of ototoxicity is substantially higher, reported as 36.7% (95% CI: 26.9-47.7%) during the treatment course [2]. In animal models, kanamycin and amikacin demonstrated greater toxicity to cochlear structures than to vestibular organs, whereas tobramycin and gentamicin exhibited comparable toxicity to both cochlear and vestibular systems [3].

Ototoxicity Adverse effects Safety profile

Comparative Aqueous Solution Stability: Kanamycin A Sulfate vs. pH-Dependent Degradation Profile

Kanamycin A sulfate exhibits a broad pH stability profile in aqueous solution compared to many other aminoglycosides that are more susceptible to pH-dependent degradation. Kanamycin A sulfate remains soluble and stable across a pH range of 2.2-10.0 [1]. In practical terms, kanamycin sulfate solutions maintain potency for approximately 5 days at 37°C and can be stored for extended periods at 2-8°C [2]. A 1% aqueous solution of kanamycin sulfate has a pH of 6.5-8.5 [3], which is compatible with most biological buffer systems without requiring pH adjustment.

Solution stability Formulation Storage conditions

Recommended Application Scenarios for Kanamycin A Sulfate Based on Differential Evidence


Molecular Biology Selection Marker for NptII/Neo Transformed Cells

Kanamycin A sulfate is the preferred selection agent for bacterial, plant, and mammalian cells transformed with the neomycin phosphotransferase (NptII/neo) resistance gene [1]. The compound's well-characterized activity against Gram-negative and Gram-positive bacteria, combined with its reliable inhibition of non-transformed eukaryotic cells, makes it a gold-standard selection marker. Typical working concentrations are 50-100 µg/mL for bacterial selection and 50-200 µg/mL for plant tissue culture . This application leverages kanamycin A's fundamental mechanism of action (ribosomal inhibition) rather than its clinical antimicrobial spectrum, and the extensive validation of kanamycin-based selection systems across thousands of published protocols justifies its continued use despite the availability of newer aminoglycosides with superior clinical potency. Importantly, kanamycin A sulfate demonstrates reduced effectiveness as a selection agent in monocot plants due to endogenous resistance mechanisms, and alternative markers such as hygromycin or phosphinothricin should be considered for monocot transformation protocols [2].

Antimycobacterial Research and MDR-TB Susceptibility Testing

Despite its lower potency relative to amikacin against Mycobacterium tuberculosis (median MIC 4 mg/L vs. 2 mg/L for amikacin [1]), kanamycin A sulfate remains a critical second-line antituberculosis agent for multidrug-resistant TB (MDR-TB) treatment and susceptibility testing. The compound is included in WHO-recommended MDR-TB treatment regimens and serves as an essential comparator in TB drug susceptibility testing panels. Procurement of kanamycin A sulfate for antimycobacterial research is warranted specifically for studies requiring: (i) evaluation of cross-resistance patterns between kanamycin, amikacin, and capreomycin; (ii) investigation of aminoglycoside-modifying enzyme activity in M. tuberculosis; or (iii) historical comparators in longitudinal resistance surveillance. However, researchers should note that amikacin is now preferred over kanamycin in many MDR-TB protocols due to superior potency and more favorable toxicity profile, and procurement decisions should align with current clinical treatment guidelines.

Gram-Negative Bacterial Culture Contamination Prevention

Kanamycin A sulfate is widely used as an additive in eukaryotic cell culture media to prevent bacterial contamination, particularly from Gram-negative organisms [1]. At standard working concentrations of 100 µg/mL, kanamycin provides broad-spectrum antibacterial coverage while maintaining compatibility with most mammalian cell lines. However, procurement specialists should note that kanamycin A is ineffective against Pseudomonas aeruginosa (MIC >32 µg/mL ), and laboratories working with Pseudomonas-susceptible cell lines should select alternative aminoglycosides (e.g., gentamicin or tobramycin) or combine kanamycin with anti-pseudomonal agents. The compound's excellent aqueous solubility (approximately 125 mg/mL in water [2]) and broad pH stability (2.2-10.0 ) facilitate convenient stock solution preparation and long-term storage, making it a cost-effective choice for routine cell culture contamination control where Pseudomonas species are not a concern.

Aminoglycoside Resistance Mechanism Studies Using AAC(6')-Expressing Strains

Kanamycin A sulfate is an essential substrate for investigating aminoglycoside-modifying enzymes (AMEs), particularly the AAC(6') family of acetyltransferases that confer resistance to multiple aminoglycosides [1]. The compound is effectively acetylated by AAC(6') enzymes from all three phylogenetic families ([A], [B], and [C]), making it a universal substrate for AME activity assays . Kinetic studies using purified AAC(6')-IV enzyme have established Vmax/Km ratios for kanamycin A that correlate linearly with MIC values (r = +0.818) [2], enabling quantitative prediction of resistance levels. Researchers investigating structure-activity relationships of aminoglycosides, screening for AME inhibitors, or studying the evolutionary potential of resistance genes should procure kanamycin A sulfate as a well-characterized reference substrate. The availability of detailed kinetic parameters and structural data for kanamycin-AME interactions supports its use as a benchmark compound in resistance mechanism studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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